1,1-Difluoro-2-octanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14F2O |
|---|---|
Molecular Weight |
164.19 g/mol |
IUPAC Name |
1,1-difluorooctan-2-one |
InChI |
InChI=1S/C8H14F2O/c1-2-3-4-5-6-7(11)8(9)10/h8H,2-6H2,1H3 |
InChI Key |
PFOYLZWXMOUFRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C(F)F |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 1,1 Difluoro 2 Octanone
Nucleophilic Additions to the Carbonyl Center
The primary reaction pathway for ketones involves the addition of nucleophiles to the carbonyl carbon. masterorganicchemistry.com In 1,1-difluoro-2-octanone, this reactivity is significantly modified by the presence of the two fluorine atoms.
The carbonyl carbon is inherently electrophilic due to the polarization of the carbon-oxygen double bond. masterorganicchemistry.comyoutube.com In this compound, this electrophilicity is substantially increased. Fluorine is the most electronegative element, and the two fluorine atoms on the α-carbon exert a powerful electron-withdrawing inductive effect. This effect pulls electron density away from the adjacent carbonyl carbon, increasing its partial positive charge and making it a much stronger electrophile. masterorganicchemistry.comlibretexts.org
This enhanced electrophilicity facilitates nucleophilic attack. libretexts.org Research on related α,α-difluoroketones has shown that increased fluorine substitution on the α-carbon activates the ketone toward nucleophilic addition. nih.gov For instance, studies comparing a series of acetophenone (B1666503) derivatives revealed that 2,2-difluoroacetophenone (B1347609) is an excellent substrate for nucleophilic addition, demonstrating the activating effect of the gem-difluoro group. nih.gov This principle suggests that this compound is significantly more reactive towards nucleophiles than its non-fluorinated counterpart, 2-octanone (B155638). The strong inductive effect of the fluorine atoms can dominate over the electron-donating effects of alkyl groups, rendering the carbonyl highly susceptible to attack, even by weak nucleophiles like water, leading to the formation of hydrates (gem-diols). libretexts.org
Stereoelectronic effects, which describe the influence of orbital alignment on chemical reactivity, play a crucial role in the nucleophilic addition to this compound. youtube.compku.edu.cn The reaction involves the interaction of the nucleophile's Highest Occupied Molecular Orbital (HOMO) with the carbonyl's Lowest Unoccupied Molecular Orbital (LUMO), which is the π* orbital of the C=O bond. youtube.com
The presence of the two C-F bonds introduces low-lying sigma antibonding orbitals (σ). These σ C-F orbitals can interact with the π* C=O orbital, lowering its energy and further enhancing the carbonyl's electrophilicity. Furthermore, the trajectory of the incoming nucleophile is critical. For optimal orbital overlap and stabilization of the transition state, the nucleophile often approaches the carbonyl carbon at a specific angle (the Bürgi-Dunitz angle). In the case of this compound, the transition state can be further stabilized if the nucleophile's trajectory allows for interaction with the σ* orbitals of the C-F bonds. This requires a specific spatial arrangement where the interacting orbitals are properly aligned, a phenomenon that can lower the activation energy of the reaction. nih.gov
The reactivity of this compound is best understood by comparing it with related ketones. The gem-difluoro group makes it significantly more reactive towards nucleophiles than non-halogenated ketones like 2-octanone. libretexts.orgnih.gov The inductive electron withdrawal by the halogens is the primary reason for this increased reactivity. libretexts.orgpressbooks.pub
Studies on a series of fluorinated acetophenones provide a clear trend: the rate of nucleophilic addition increases with the number of fluorine atoms on the alpha-carbon. nih.gov This demonstrates that 2,2-difluoroacetophenone is more reactive than both 2-fluoroacetophenone (B1329501) and the parent acetophenone. nih.gov This trend highlights the potent activating effect of geminal difluorination. While monochlorination and monobromination also increase a ketone's reactivity, the superior electronegativity of fluorine means that difluorination provides a more pronounced enhancement of electrophilicity.
| Compound | Number of α-Fluorines | Relative Reactivity | Key Factor |
|---|---|---|---|
| 2-Octanone | 0 | Base | Standard ketone reactivity. |
| 1-Fluoro-2-octanone (Hypothetical) | 1 | Increased | Inductive electron withdrawal by one fluorine atom. |
| This compound | 2 | Significantly Increased | Strong inductive withdrawal by two fluorine atoms greatly enhances carbonyl electrophilicity. nih.gov |
The three-dimensional shape, or conformation, of this compound influences the accessibility of its carbonyl group to nucleophiles. Conformational analysis of the simpler analogue, 1,1-difluoroacetone (B1306852), shows an equilibrium between a cis conformation (where one C-F bond is eclipsed with the C=O bond) and a gauche conformation. rsc.org In the gas phase, the cis form is more stable, but in polar solvents, the more polar gauche conformer is favored. rsc.org
For this compound, the long hexyl chain introduces further steric considerations. The molecule will likely adopt conformations that minimize steric hindrance between the alkyl chain, the difluoromethyl group, and the incoming nucleophile. The preferred conformation dictates the face of the carbonyl that is more open to attack, thereby influencing the stereochemical outcome of the reaction if a chiral center is formed. Studies on other fluorinated ketones have confirmed that fluorine atoms can control the molecule's preferred conformation, often favoring an s-trans arrangement where the fluorine and carbonyl are anti-periplanar to minimize dipole-dipole repulsions. acs.orgrsc.org This conformational locking can create a more predictable environment for nucleophilic attack.
| Conformer | H-C-C=O Dihedral Angle | Relative Energy (Vapor Phase) | Relative Energy (Pure Liquid) |
|---|---|---|---|
| cis | 0° | Base (More Stable) | +0.9 kcal/mol (Less Stable) |
| gauche | 104° | +0.8 kcal/mol (Less Stable) | Base (More Stable) |
α-Carbon Reactivity and Functionalization
Beyond the carbonyl carbon, the adjacent α-carbon (C3) is another site of potential reactivity.
Ketones with hydrogens on an α-carbon can exist in equilibrium with a constitutional isomer called an enol. masterorganicchemistry.comlibretexts.org This equilibrium is known as keto-enol tautomerism. The enol form features a C=C double bond and a hydroxyl group. libretexts.org For this compound, enolization would involve the removal of a proton from the C3 position.
The presence of the gem-difluoro group at C1 has a significant electronic impact on this process. While the acidity of the α-hydrogens at C3 is primarily due to the resonance stabilization of the resulting enolate, the powerful inductive effect of the difluoromethyl group can influence the stability of the enol and enolate tautomers. libretexts.org Studies on fluorinated diketones show that they readily form enols, with the equilibrium often favoring the enol form due to stabilizing factors like intramolecular hydrogen bonding and conjugation. researchgate.netresearchgate.net
Furthermore, difluoroenolates, the conjugate bases of α,α-difluoroketones, can be generated in situ from precursors and used as reactive nucleophiles in their own right for constructing new C-C bonds. acs.orgnih.govnih.gov This demonstrates that the α-position of difluoroketones, while not containing acidic protons itself, is intrinsically linked to the reactivity and functionalization pathways involving enol and enolate intermediates. The tautomerization process is often a prerequisite for reactions occurring at the α-carbon. scispace.com
Reactions Involving the α-Hydrogen (if applicable to specific transformations)
While typical ketones exhibit acidity at the α-hydrogen, allowing for enolate formation, the presence of two fluorine atoms in α,α-difluoroketones significantly impacts this reactivity. The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the α-hydrogens, facilitating the formation of a fluoroenolate intermediate under basic conditions. This enolate can then react with various electrophiles.
A notable example of this reactivity is the palladium-catalyzed α-arylation of α,α-difluoroketones with aryl bromides and chlorides. nih.govnih.gov This reaction proceeds through the generation of an arylpalladium fluoroenolate complex, which then undergoes reductive elimination to form the α-aryl-α,α-difluoroketone product. nih.gov This process provides a valuable route to synthesize difluoromethylarenes, which are of interest in medicinal chemistry. nih.govnih.gov The reaction is often carried out using a palladium catalyst, such as a palladacyclic complex with a P(t-Bu)Cy₂ ligand, and a base like cesium carbonate or potassium phosphate. nih.gov
It is important to note that while the α-hydrogens are acidic enough to be removed, the stability and reactivity of the resulting enolate are influenced by the fluorine atoms. libretexts.org
Specific Chemical Transformations
The reduction of the carbonyl group in this compound can lead to the formation of chiral 1,1-difluoro-2-octanol. The stereochemical outcome of this reduction is a critical aspect, and various methods have been developed to achieve high enantioselectivity.
The asymmetric reduction of ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. youtube.com For fluorinated ketones, including α,α-difluoro ketones, both catalytic and stoichiometric methods have been employed.
Catalytic asymmetric transfer hydrogenation (ATH) using ruthenium-based catalysts is a widely applied method for the reduction of ketones. chemistrysteps.com Noyori-type catalysts, for instance, are known to be effective for the asymmetric hydrogenation of a variety of ketones, providing access to chiral alcohols with high enantiomeric excess. youtube.com Another well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst and a stoichiometric borane (B79455) source. youtube.com This method is particularly effective for ketones where there is a significant steric difference between the two substituents on the carbonyl group. youtube.com
Enzymatic reductions also offer a powerful approach for the asymmetric reduction of ketones. Ketoreductases (KREDs) can exhibit high chemo-, regio-, and stereoselectivity, making them valuable biocatalysts for the synthesis of chiral alcohols. researchgate.net
Table 1: Catalytic Systems for Asymmetric Reduction of Ketones
| Catalyst System | Type of Reduction | Key Features |
|---|---|---|
| Noyori-type Ru(II) catalysts | Asymmetric Transfer Hydrogenation | Employs a chiral diphosphine and a diamine ligand; known for high activity and enantioselectivity. youtube.com |
| Corey-Bakshi-Shibata (CBS) | Catalytic Borane Reduction | Uses a chiral oxazaborolidine catalyst; effective for sterically differentiated ketones. youtube.com |
| Ketoreductases (KREDs) | Biocatalytic Reduction | Enzymes that can provide high enantiomeric and diastereomeric excess. researchgate.net |
The presence of fluorine atoms at the α-position can significantly influence the enantioselectivity of reduction reactions. The strong electron-withdrawing nature of fluorine can affect the electronic properties of the carbonyl group and its interaction with the chiral catalyst.
Studies on the reduction of α-halogenated ketones have shown that α-fluoro ketones can exhibit different reactivity compared to their chloro- and bromo-analogues. nih.gov Computational studies suggest that the conformational preferences of α-fluoro ketones, where the C-F bond may not be optimally aligned for orbital overlap with the carbonyl group, can influence their reactivity. nih.gov
In the context of asymmetric reduction, the fluorine atoms can play a crucial role in the transition state, influencing the facial selectivity of the hydride attack. The precise impact on enantioselectivity often depends on the specific catalyst system and the substrate. For instance, in some enzymatic reductions, the presence of fluorine can lead to high diastereo- and enantioselectivity in the formation of fluorinated alcohols. researchgate.net
The reaction of this compound with organometallic reagents provides a route to tertiary alcohols. While Grignard reagents are commonly used, other organometallic reagents such as organolithium and organocuprate compounds offer alternative and sometimes more selective reaction pathways. libretexts.orgmasterorganicchemistry.comlibretexts.orgyoutube.com
Organolithium reagents are generally more reactive than Grignard reagents and will add to the carbonyl group of ketones to form tertiary alcohols after an aqueous workup. youtube.comlibretexts.org
Organocuprates, also known as Gilman reagents, are typically prepared from an organolithium reagent and a copper(I) salt. chem-station.comyoutube.com They are generally less basic and less reactive towards ketones compared to Grignard and organolithium reagents. masterorganicchemistry.comyoutube.com This difference in reactivity can be advantageous in certain synthetic contexts, for example, in conjugate additions to α,β-unsaturated ketones where Grignard reagents might favor 1,2-addition to the carbonyl group. masterorganicchemistry.comyoutube.com For a simple ketone like this compound, the addition of an organocuprate would still be expected to yield a tertiary alcohol.
Table 2: Reactivity of Organometallic Reagents with Ketones
| Organometallic Reagent | General Reactivity with Ketones | Product with this compound (after workup) |
|---|---|---|
| Organolithium (R'Li) | Nucleophilic addition to the carbonyl | Tertiary alcohol |
| Organocuprate (R'₂CuLi) | Generally less reactive than RLi or RMgX; adds to carbonyls | Tertiary alcohol |
The direct participation of this compound in a Diels-Alder reaction is not feasible as it lacks the required diene or dienophile system. However, α,β-unsaturated analogues of this compound could potentially undergo such cycloaddition reactions. wikipedia.org
An α,β-unsaturated difluoro ketone could be synthesized, for example, through an aldol (B89426) condensation reaction of this compound with an aldehyde, followed by dehydration. libretexts.org The resulting α,β-unsaturated ketone, a dienophile, could then react with a suitable diene in a Diels-Alder reaction to form a six-membered ring. wikipedia.orgnih.gov
The reactivity of the α,β-unsaturated difluoro ketone in a Diels-Alder reaction would be influenced by the electron-withdrawing difluoromethyl group, which can activate the dienophile. researchgate.net Asymmetric versions of the Diels-Alder reaction, using chiral Lewis acids or organocatalysts, could be employed to control the stereochemistry of the resulting cycloadduct. nih.govchemrxiv.org
Furthermore, related cycloaddition reactions, such as the oxo-Diels-Alder reaction where an aldehyde or ketone acts as the dienophile, could also be envisioned with suitably activated dienes. wikipedia.org Additionally, [2+4] cycloadditions of 1,1-difluoroallenes with α,β-unsaturated ketones have been reported, leading to the formation of ring-difluorinated dihydro-2H-pyrans. rsc.org
Cycloaddition Reactions (e.g., Diels-Alder if α,β-unsaturated analogues are relevant)
Reactivity and Diastereoselectivity in Fluorinated Dienophiles
While specific studies on the diastereoselectivity of this compound in Diels-Alder reactions are not extensively documented, the general principles of cycloaddition reactions involving fluorinated dienophiles offer significant insights. The Diels-Alder reaction, a concerted [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for forming six-membered rings. wikipedia.orgmasterorganicchemistry.com The reactivity of the dienophile is a critical factor in this reaction, often enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.comyoutube.com
The gem-difluoro functionality at the α-position of the ketone in this compound acts as a potent electron-withdrawing group. This electronic effect is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile's double bond (if the ketone is part of an α,β-unsaturated system), thereby accelerating the reaction with a typical electron-rich diene. youtube.com
In terms of diastereoselectivity, the "endo rule" in Diels-Alder reactions predicts the preferential formation of the endo product due to secondary orbital interactions between the diene and the electron-withdrawing substituents of the dienophile. youtube.com For a dienophile like an α,β-unsaturated version of this compound, the difluoroacetyl group would be expected to favor an endo orientation in the transition state. However, steric hindrance from the fluorine atoms and the hexyl chain could also play a role, potentially leading to a mixture of endo and exo products. The precise diastereomeric ratio would be influenced by the specific diene, reaction conditions, and the potential for Lewis acid catalysis to enhance selectivity.
Influence of Fluorine Substitution on Cycloaddition Outcomes
The substitution of hydrogen with fluorine atoms at the α-position to the carbonyl group has a profound impact on the outcomes of cycloaddition reactions. The high electronegativity of fluorine atoms significantly alters the electronic nature of the dienophile. In the context of this compound, if used in a reaction like a [4+2] cycloaddition (as an α,β-unsaturated ketone), the gem-difluoro group would increase the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack by the diene.
Gold(I)-catalyzed [2+4] cycloaddition reactions of 1,1-difluoroallenes with enones have been shown to produce ring-difluorinated dihydro-2H-pyrans. rsc.org In this process, the difluoroallylic carbocations are stabilized by the fluorine substituents, facilitating a regioselective attack. rsc.org While this is a different system, it highlights the ability of the gem-difluoro group to stabilize intermediates and direct the course of cycloadditions.
Furthermore, the presence of fluorine can influence the stability of the resulting cycloadducts. The strong carbon-fluorine bond can impart thermal and chemical stability to the final product. However, the influence of fluorine is not always straightforward; it can be overshadowed by steric hindrance in some cases. rsc.org
Oxidation Reactions (if relevant to specific transformations)
Direct oxidation of the ketone functionality in this compound is generally not a relevant transformation under standard conditions, as the carbonyl group is already in a relatively high oxidation state. However, oxidation reactions can be pertinent in the context of transforming other parts of the molecule or in the synthesis of related compounds. For instance, the oxidation of secondary alcohols to ketones is a common transformation. Reagents like Dess-Martin periodinane (DMP) are effective for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, and are known to be tolerant of a wide range of functional groups, including those containing fluorine. wikipedia.org While difluoro alcohols can be more challenging to oxidize, DMP has been used successfully. wikipedia.org
Derivatization and Conversion to Other Fluorinated Compound Classes
The chemical modification of this compound allows for its conversion into other valuable fluorinated compounds. These transformations often aim to leverage the unique properties conferred by the gem-difluoro group while introducing new functionalities.
A notable derivatization is the synthesis of α,α-difluorinated-α-phenoxy ketones. While a direct conversion from this compound is not described, a convergent strategy involves the copper-catalyzed difunctionalization of gem-difluoroalkenes with phenols and molecular oxygen. digitellinc.com This method highlights a pathway to structures containing both a difluorinated ketone and a phenoxy group, which are of interest in medicinal chemistry. digitellinc.com Difluorinated ketones are known to interact with enzymes like aspartyl and serine proteases. digitellinc.com
A significant challenge in the chemistry of fluorinated compounds is the potential for β-fluoride elimination. digitellinc.comnih.gov However, strategies have been developed to functionalize molecules while retaining the gem-difluoro moiety. Radical additions to gem-difluoroalkenes are a prominent strategy that avoids the formation of anionic intermediates prone to fluoride (B91410) elimination. nih.gov These reactions typically proceed through the formation of a β,β-difluororadical, which is stable against the loss of a fluorine radical. nih.gov This approach allows for the introduction of new functional groups while preserving the valuable C-F bonds. Such strategies are crucial for the synthetic utility of compounds like this compound in creating more complex fluorinated molecules.
Data Tables
Table 1: Reactivity of Fluorinated Dienophiles in Diels-Alder Reactions
| Feature | Influence of α,α-Difluoro Group | Expected Outcome for this compound derivative |
| Reactivity | Electron-withdrawing, activates the dienophile | Enhanced reaction rate with electron-rich dienes |
| Regioselectivity | Directs the orientation of addition | Predictable regiochemistry based on electronics |
| Stereoselectivity | Favors endo product due to secondary orbital interactions | Predominantly endo, but steric factors may influence |
Table 2: Derivatization Strategies for α,α-Difluoro Ketones
| Transformation | Reagents/Conditions | Product Class | Key Feature |
| Phenoxylation | Cu-catalysis, gem-difluoroalkene, phenol, O₂ | α,α-Difluorinated-α-phenoxy ketones | Introduction of a phenoxy group while retaining C-F bonds |
| Radical Addition | Radical initiator, functionalizing agent | Various functionalized difluoro compounds | Retention of both fluorine atoms by avoiding β-elimination |
Mechanistic and Theoretical Studies
Computational Chemistry Investigations of Reaction Pathways
Computational chemistry has emerged as a powerful tool to elucidate the complex reaction pathways involved in the synthesis and reactivity of fluorinated ketones.
Density Functional Theory (DFT) Studies on Reactivity and Transition States
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been instrumental in understanding the reactivity of fluorinated ketones and characterizing the transition states of the reactions they undergo.
Recent studies have employed DFT calculations to model the OH-initiated oxidation of fluorinated ketones, providing valuable data on their atmospheric impact. rsc.org These computational protocols, which can be cost-effective, have been calibrated against experimental values for various families of oxygenated volatile organic compounds (OVOCs), including hydrofluoroketones. rsc.org The calculated reaction rate coefficients, on average, show good agreement with experimental data, typically within a factor of two. rsc.org
In the context of fluorination reactions, DFT has been used to study the mechanism of both mono- and difluorination of ketones. Plausible mechanisms involving keto-enol or enolic tautomers have been proposed based on these computational studies. sapub.org For instance, the fluorination of 1,3-diketones is understood to proceed via an enol intermediate, and the subsequent difluorination is limited by the enolization of the monofluorinated product. beilstein-journals.org DFT calculations help to rationalize the observed reactivity and selectivity in these reactions.
Furthermore, DFT has been employed to investigate the unexpected diastereodivergence observed in reactions involving α-fluoronitroalkanes. nih.gov These studies have revealed that a network of non-covalent interactions and a secondary orbital interaction between the fluorine atom and the activated azomethine are responsible for the observed syn-selectivity. nih.gov
Table 1: Comparison of Calculated and Experimental Rate Coefficients for OH-initiated Oxidation of Fluorinated OVOCs rsc.org
| Compound Family | Number of Examples | Average Deviation from Experiment | Maximum Deviation |
| Hydrofluoroalcohols | 2 | Factor of ~2 | - |
| Hydrofluoroaldehydes | 2 | Factor of ~2 | - |
| Hydrofluoroesters | 2 | Factor of ~2 | - |
| Hydrofluoroethers | Previously Studied | - | - |
| Hydrofluoroketones | 2 | Factor of ~2 | Factor of 2.8 |
Molecular Dynamics Simulations for Understanding Reactive Conformations
While specific molecular dynamics (MD) simulations for 1,1-Difluoro-2-octanone are not extensively reported in the provided context, MD simulations are a valuable tool for understanding the conformational dynamics of flexible molecules. For fluorinated compounds, MD simulations can provide insights into how the presence of fluorine atoms influences the population of different conformers, some of which may be more reactive than others.
In a broader context, MD simulations have been used to study the behavior of fluorinated molecules, such as peptidyl fluoromethyl ketones, as enzyme inhibitors. nih.gov These simulations, in conjunction with quantum mechanical calculations, can elucidate the steric and reactivity effects of fluorinated ketones in biological systems. nih.gov
Orbital Interactions and Stereoelectronic Effects of Fluorine
The presence of fluorine atoms in a molecule gives rise to significant stereoelectronic effects that can govern its conformation and reactivity. These effects are a consequence of the high electronegativity and the nature of the carbon-fluorine bond.
One of the most prominent stereoelectronic effects involving fluorine is the gauche effect. acs.orgnih.gov This effect describes the tendency of electron-withdrawing groups, such as fluorine, to adopt a gauche conformation when vicinal to another electron-withdrawing group. acs.org This preference is often attributed to stabilizing hyperconjugative interactions, such as the σC–H → σC–F* interaction. acs.orgnih.gov These interactions play a crucial role in preorganizing molecules into specific conformations, which can in turn influence their reactivity in processes like catalysis. acs.orgnih.govresearchgate.net
The stereoelectronic influence of fluorine is not limited to the gauche effect. In certain systems, a "reverse fluorine Perlin-like effect" has been observed, which is primarily governed by dipolar interactions rather than hyperconjugation. acs.org This effect can be useful in determining the structure and stereochemistry of organofluorine compounds. acs.org
Furthermore, secondary orbital interactions involving fluorine have been found to be responsible for unexpected stereochemical outcomes in certain reactions. For example, in the aza-Henry reaction of α-fluoronitroalkanes, a secondary orbital interaction between the fluorine lone pair and the π* orbital of the azomethine group is believed to drive the observed syn-diastereoselectivity. nih.gov
Spectroscopic Approaches to Mechanistic Elucidation
Spectroscopic techniques are indispensable for studying reaction mechanisms, allowing for the direct observation of reactants, products, and even transient intermediates.
In Situ Spectroscopic Monitoring of Reactions
In situ spectroscopic monitoring allows for the real-time observation of a chemical reaction as it proceeds. This provides valuable kinetic and mechanistic information. While specific examples of in situ monitoring for the synthesis of this compound are not detailed in the provided search results, the techniques are broadly applicable to fluorination reactions.
Techniques like time-resolved mid-infrared (mid-IR) quantum cascade laser (QCL) absorption spectroscopy are powerful tools for monitoring the kinetics of reactive species. copernicus.orgresearchgate.net This method offers high spectral and temporal resolution, enabling the study of fast reactions. copernicus.orgresearchgate.net The ability to monitor specific vibrational frequencies allows for the selective detection of different species in a complex reaction mixture. copernicus.orgresearchgate.net
Identification of Intermediates through Advanced Spectroscopic Techniques
The identification of reaction intermediates is crucial for a complete understanding of a reaction mechanism. Advanced spectroscopic techniques, often coupled with mass spectrometry, are employed to characterize these often elusive species.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR spectroscopy is a particularly powerful tool for studying fluorinated compounds due to the high sensitivity of the 19F nucleus and the large chemical shift range. sapub.orgnih.goved.ac.ukrsc.org It can be used to identify and characterize fluorinated intermediates and products in a reaction mixture without the need for separation. nih.goved.ac.ukrsc.org For example, in the fluorination of cyclic ketones, 19F NMR was used to identify the monofluoro and difluoro products, as well as their hydrated forms. sapub.org
Mass Spectrometry (MS): Mass spectrometry is highly sensitive for detecting low-abundance charged species, making it ideal for identifying reactive intermediates in catalytic and organometallic reactions. nih.gov Electrospray ionization (ESI-MS) is commonly used to transfer ions from solution to the gas phase for analysis. nih.gov By coupling MS with techniques like collision-induced dissociation, ion mobility, and ion spectroscopy, detailed structural information about the detected intermediates can be obtained. nih.gov For instance, mass spectrometry has been instrumental in studying the intermediates in gold-catalyzed reactions and organocatalytic C-N couplings. nih.gov In the context of fluorinated compounds, mass spectrometry can be used to assess and characterize the incorporation of fluorine into molecules. nih.gov Furthermore, techniques like pyrolysis-gas chromatography-mass spectrometry (pyr-GC/MS) can be used for the structural elucidation of fluorinated polymers. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational modes of a molecule and is useful for identifying functional groups. Time-resolved IR spectroscopy can be used to monitor the formation and decay of reactive intermediates. copernicus.orgresearchgate.net For example, infrared ion spectroscopy has been used to characterize elusive reaction intermediates like glycosyl cations, providing crucial insights into their structure and role in reaction mechanisms. nih.gov
Table 2: Spectroscopic Techniques for Mechanistic Elucidation
| Technique | Application in Studying Fluorinated Ketones | Key Information Obtained |
| 19F NMR Spectroscopy | Identification of fluorinated products and intermediates. sapub.orged.ac.ukrsc.org | Chemical environment of fluorine atoms, structural information. nih.gov |
| Mass Spectrometry (MS) | Detection and characterization of reactive intermediates. nih.govnih.gov | Mass-to-charge ratio, fragmentation patterns, structural information. nih.govacs.org |
| Infrared (IR) Spectroscopy | Monitoring reaction progress and identifying functional groups. copernicus.orgresearchgate.net | Vibrational frequencies, presence of carbonyl and C-F bonds. |
Conformational Analysis via Spectroscopic Methods
The conformational landscape of α,α-difluoro ketones, including this compound, is a subject of significant interest due to the influence of the gem-difluoro group on the molecule's steric and electronic properties. Spectroscopic methods, in conjunction with theoretical calculations, are powerful tools for elucidating the preferred conformations and the energy barriers between them. auremn.org.br While specific detailed spectroscopic studies exclusively on this compound are not extensively documented in the literature, a comprehensive understanding can be derived from the analysis of analogous, smaller α,α-difluoro ketones, such as 1,1-difluoroacetone (B1306852). rsc.orgamanote.com
The primary methods employed for such conformational analyses are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. auremn.org.br Rotational spectroscopy, particularly microwave spectroscopy, also provides invaluable data for gas-phase conformational studies. wikipedia.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
In the case of α,α-difluoro ketones, the rotation around the C1-C2 single bond is of primary interest. This rotation gives rise to different conformers. For this compound, the long hexyl chain is expected to have multiple low-energy conformations, but the most significant conformational equilibrium influencing the local spectroscopic environment of the fluorinated carbonyl group is the rotation about the C(O)-CHexyl bond. However, the more immediate and defining conformational isomerism involves the orientation of the C-F bonds relative to the carbonyl group and the rest of the alkyl chain.
Studies on 1,1-difluoroacetone have shown that the molecule exists in different conformations, and the energy difference between these conformers is solvent-dependent. rsc.org For 1,1-difluoroacetone, a cis conformer (where one fluorine atom eclipses the carbonyl oxygen) and a gauche conformer are considered. rsc.org Theoretical calculations have indicated that the cis form is the more stable conformer in the gas phase. rsc.org
The analysis of various coupling constants, such as 4JHF (the coupling between the fluorine and the protons on the adjacent carbon), 1JCF, and 2JCF, provides detailed insight into the conformational preferences. rsc.org The magnitude of these couplings is dependent on the dihedral angle, as described by the Karplus relationship for 3J couplings and similar dependencies for other through-bond and through-space couplings. For instance, the 4JHF coupling in fluoroacetone (B1215716) has been shown to be proportional to cos²θ, where θ is the F-C-C-C dihedral angle. rsc.org
For this compound, similar principles would apply. The 19F NMR and 1H NMR spectra would be expected to show temperature and solvent dependence as the populations of different conformers change. By analyzing the coupling constants between the fluorine atoms and the protons on the C3 carbon of the octyl chain, one could deduce the predominant conformation around the C1-C2 bond.
Table 1: Illustrative NMR Data for Conformational Analysis of 1,1-Difluoroacetone (Analogous to this compound)
| Parameter | Value | Significance in Conformational Analysis | Reference |
| Conformer Energy Difference (ΔE) | |||
| Egauche - Ecis (Vapour) | +0.8 kcal mol⁻¹ | In the gas phase, the cis conformer is more stable. | rsc.org |
| Egauche - Ecis (CCl₄ solution) | 0.1 kcal mol⁻¹ | The energy difference decreases in a non-polar solvent. | rsc.org |
| Egauche - Ecis (Pure liquid) | -0.9 kcal mol⁻¹ | In the polar environment of the pure liquid, the more polar gauche conformer is stabilized. | rsc.org |
| Coupling Constants | |||
| 4JHF (F-C-C-CH₃) | Proportional to cos²θ | The magnitude of this coupling is directly related to the dihedral angle, allowing for the determination of the conformational population. | rsc.org |
| 1JCF and 2JCF | Pronounced orientation dependence | These couplings are also sensitive to the molecular geometry and can be used to determine conformation, especially when other informative couplings are absent. | rsc.org |
This table is based on data for 1,1-difluoroacetone and serves as an illustrative example for the expected spectroscopic behavior of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is another valuable tool for conformational analysis, as the vibrational frequencies of specific functional groups can be sensitive to the conformational state of the molecule. auremn.org.br For this compound, the most informative vibrational mode would be the carbonyl (C=O) stretching frequency.
In different conformers, the electronic environment of the carbonyl group can vary due to changes in dipole-dipole interactions and orbital overlap with adjacent bonds. This can lead to shifts in the C=O stretching frequency. For example, in different solvents, the position and shape of the carbonyl band can indicate the presence of multiple conformers. By analyzing the IR spectrum at different temperatures, it is sometimes possible to observe the coalescence of bands as the rate of interconversion between conformers increases.
Rotational Spectroscopy
Rotational spectroscopy, which measures the transition energies between quantized rotational states of molecules in the gas phase, is an exceptionally precise method for determining molecular structure and conformation. wikipedia.org By fitting the observed rotational spectrum to a theoretical model, highly accurate rotational constants can be obtained, which are inversely proportional to the moments of inertia of the molecule. wikipedia.org
For a molecule like this compound, each conformer would have a unique set of rotational constants and therefore a distinct rotational spectrum. The intensity of the spectral lines for each conformer is proportional to its abundance in the gas phase. This allows for a very accurate determination of the relative energies of the conformers.
While a rotational spectroscopy study of this compound has not been reported, studies on other fluorinated molecules demonstrate the power of this technique. nih.govmst.edumdpi.com For example, the rotational spectra of molecules with trifluoromethyl groups have been analyzed to determine the barriers to internal rotation. nih.govmst.edu A similar approach could be applied to this compound to probe the rotational barrier around the C1-C2 bond and to precisely determine the geometry of the most stable conformer(s).
Role As a Synthetic Building Block
Precursor to Chiral Fluorinated Compounds
A primary application of 1,1-Difluoro-2-octanone is in the synthesis of chiral fluorinated compounds. The ketone group can be selectively reduced to a hydroxyl group, creating a new stereocenter. This transformation from a prochiral ketone to a chiral alcohol is a fundamental step in asymmetric synthesis.
Detailed research findings have demonstrated the high efficiency of asymmetric reduction for analogous ketones. For instance, the non-fluorinated counterpart, 2-octanone (B155638), undergoes highly efficient asymmetric reduction to (R)-2-octanol using whole-cell biocatalysts like Acetobacter sp. CCTCC M209061. nih.gov In optimized biphasic systems, this reaction achieves a product with an enantiomeric excess (e.e.) greater than 99%. nih.gov This precedent strongly suggests that this compound can be similarly reduced to produce chiral (R)- or (S)-1,1-Difluoro-2-octanol with high stereoselectivity.
Furthermore, microbial reduction has been successfully applied to other functionalized α,α-difluoroketones. In one study, 1-chloro-1,1-difluoro-3-(p-tolylsulphonyl)propan-2-one was reduced to its corresponding (R) and (S) alcohols with high enantioselection using various microorganisms. rsc.org These enzymatic methods, known for their mild reaction conditions and high selectivity, represent a powerful tool for accessing optically active difluorinated alcohols derived from ketones like this compound.
Table 1: Asymmetric Reduction of 2-Octanone (Analogue to this compound)
| Catalyst System | Substrate | Product | Enantiomeric Excess (e.e.) | Yield |
| Immobilized Acetobacter sp. CCTCC M209061 | 2-Octanone | (R)-2-Octanol | >99% | 99% |
This table showcases the results for the asymmetric reduction of 2-octanone, a close structural analogue of this compound, highlighting the potential for achieving high enantioselectivity. nih.gov
Intermediate in the Synthesis of Complex Fluorinated Molecules
This compound is also a key intermediate for constructing more complex molecules through carbon-carbon bond-forming reactions at the carbonyl group. One of the classic methods for this type of transformation is the Reformatsky reaction. wikipedia.orgthermofisher.com This reaction typically involves the reaction of an α-halo ester with a ketone in the presence of zinc to form a β-hydroxy ester. wikipedia.org
While reactions involving this compound itself are not extensively documented, studies on similar α,α-difluoroketones demonstrate their utility in Reformatsky-type reactions. For example, research has shown that indium metal can effectively mediate the reaction between iododifluoroacetylketones and various aldehydes in water to produce α,α-difluoro-β-hydroxyketones in high yields. researchgate.net This process exhibits excellent substrate suitability and tolerance for different functional groups, providing a green and efficient method for creating molecules containing the valuable α,α-difluoro-β-hydroxyketone pharmacophore. researchgate.net This demonstrates a viable pathway for using this compound to elongate its carbon chain and introduce additional functional and chiral centers, leading to more complex molecular structures.
Table 2: Indium-Mediated Reformatsky Reaction of an Iododifluoro Ketone with Benzaldehyde
| Ketone Substrate | Electrophile | Product | Yield |
| 2-Iodo-2,2-difluoro-1-phenylethanone | Benzaldehyde | 2,2-Difluoro-3-hydroxy-1,3-diphenylpropan-1-one | 95% |
This table presents a specific example of a Reformatsky-type reaction with a difluorinated ketone, illustrating a key method for C-C bond formation to build more complex molecules. researchgate.net
Contribution to the Construction of Diverse Fluorinated Scaffolds
Beyond linear extensions, this compound can serve as a foundational element for building diverse, fluorinated molecular scaffolds, particularly heterocyclic systems. The dual functionality of the difluorinated ketone allows for initial modification followed by cyclization reactions to form stable ring structures.
A clear example of this strategy is seen in the synthesis of 3,3-difluorotetrahydrofuran derivatives. rsc.org In this process, a starting α,α-difluoroketone is first asymmetrically reduced to the corresponding chiral alcohol. This intermediate then undergoes a two-step synthesis, which can include reactions like etherification or ring-closing metathesis, to construct the final heterocyclic scaffold. rsc.org The initial reduction of the ketone to a specific enantiomer allows for the synthesis of enantiomerically pure fluorinated heterocycles. This approach highlights how a simple acyclic precursor like this compound can be strategically transformed into complex and valuable cyclic structures containing a gem-difluoro unit, which is a desirable motif in medicinal chemistry.
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 1,1-difluoro-2-octanone, offering unparalleled insight into its molecular framework. Specific NMR active nuclei, including ¹⁹F, ¹H, and ¹³C, are utilized to probe different aspects of the molecule's structure and purity.
¹⁹F NMR for Fluorine Environment Analysis
Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is an exceptionally powerful tool for analyzing this compound. aiinmr.com The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity and sharp signals. aiinmr.com The chemical shift of the fluorine atoms provides information about their electronic environment. In this compound, the two fluorine atoms are chemically equivalent, and their proximity to the carbonyl group significantly influences their chemical shift.
The large chemical shift range of ¹⁹F NMR minimizes signal overlap, making it particularly useful for identifying and quantifying fluorinated compounds. aiinmr.comhuji.ac.il The coupling between the fluorine nuclei and adjacent protons (²JHF) provides valuable information about the connectivity of the difluoromethyl group. This coupling typically manifests as a triplet in the ¹H-decoupled ¹⁹F NMR spectrum, arising from the interaction with the two equivalent protons on the adjacent methylene (B1212753) group.
| ¹⁹F NMR Data for Difluoromethyl Groups | |
| Parameter | Typical Value Range |
| Chemical Shift (δ) | -90 to -120 ppm (relative to CFCl₃) |
| Coupling Constant (²JHF) | ~55-60 Hz |
This table presents typical ¹⁹F NMR parameters for difluoromethyl ketone moieties, providing a reference for the analysis of this compound.
¹H and ¹³C NMR for Structural Elucidation and Mechanistic Insights
¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides a quantitative count of the different types of protons and their connectivity. In this compound, distinct signals are expected for the methyl group, the five methylene groups of the hexyl chain, and the methylene group adjacent to the carbonyl. The signal for the protons on the carbon adjacent to the difluoromethyl group will be split into a triplet by the two fluorine atoms (²JHF). The integration of the signals confirms the number of protons in each unique environment. While eight distinct carbon environments exist, the ¹H NMR spectrum of the related compound 2-octanone (B155638) shows fewer than the expected seven signals due to signal overlap of the methylene protons in the alkyl chain. reddit.com
¹³C NMR Spectroscopy: ¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule. libretexts.org For this compound, eight distinct signals are anticipated, corresponding to the carbonyl carbon, the difluoromethyl carbon, and the six carbons of the hexyl chain. reddit.com The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum (160-220 ppm). libretexts.org The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). The chemical shifts of the alkyl chain carbons are influenced by their distance from the electron-withdrawing carbonyl and difluoromethyl groups.
| Predicted NMR Data for this compound | |||
| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| ¹H | CH₃ (C8) | ~0.9 | Triplet |
| ¹H | (CH₂)₄ (C4-C7) | ~1.2-1.6 | Multiplet |
| ¹H | CH₂ (C3) | ~2.5 | Triplet |
| ¹³C | C=O (C2) | ~200-210 | Singlet |
| ¹³C | CHF₂ (C1) | ~110-120 | Triplet (due to ¹JCF) |
| ¹³C | Alkyl Chain (C3-C8) | ~14-40 | Singlets |
| ¹⁹F | CHF₂ (C1) | ~-90 to -120 | Triplet (due to ²JHF) |
This interactive table provides predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts and multiplicities for this compound based on typical values for similar functional groups.
Quantitative NMR for Reaction Yield Determination
Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a sample without the need for a calibration curve, provided an internal standard of known purity is used. researchgate.netethz.chox.ac.uk This technique can be applied using ¹H or ¹⁹F NMR. For this compound, ¹⁹F qNMR is particularly advantageous due to its high sensitivity and the wide chemical shift range, which often results in well-resolved signals free from background interference. huji.ac.ilacgpubs.org
The yield of a reaction producing this compound can be accurately determined by adding a known amount of a fluorinated internal standard to the crude reaction mixture. researchgate.net By comparing the integral of the ¹⁹F signal of the product to that of the internal standard, the molar ratio and thus the reaction yield can be calculated. ox.ac.ukmagritek.com Key considerations for accurate qNMR include ensuring a sufficient relaxation delay between pulses to allow for full magnetization recovery, which is crucial for accurate signal integration. huji.ac.il
Mass Spectrometry (MS) Techniques for Molecular Structure Confirmation
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of this compound. In a typical mass spectrum, the molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).
For this compound (C₈H₁₄F₂O), the expected monoisotopic mass is approximately 164.10 g/mol . chemspider.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental formula. The fragmentation pattern observed in the mass spectrum offers further structural information. Common fragmentation pathways for ketones include McLafferty rearrangement and alpha-cleavage, which would produce characteristic fragment ions. For instance, cleavage of the bond between the carbonyl carbon and the hexyl chain would be a likely fragmentation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum will be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). This peak is typically observed in the region of 1700-1750 cm⁻¹. csbsju.edu The presence of the fluorine atoms adjacent to the carbonyl group can shift this frequency to a higher wavenumber compared to its non-fluorinated analog, 2-octanone. csbsju.edu
Other characteristic absorption bands include those for the C-H stretching of the alkyl chain (around 2850-3000 cm⁻¹) and the C-F stretching vibrations, which typically appear in the fingerprint region of the spectrum (around 1000-1200 cm⁻¹).
| Characteristic IR Absorption Frequencies | |
| Functional Group | Typical Wavenumber (cm⁻¹) |
| C=O (Ketone) | 1700 - 1750 |
| C-H (Alkyl) | 2850 - 3000 |
| C-F | 1000 - 1200 |
This table summarizes the key infrared absorption frequencies expected for this compound, aiding in the identification of its primary functional groups.
X-ray Crystallography for Solid-State Structure and Absolute Configuration
Furthermore, if the molecule is chiral and a single enantiomer is crystallized, anomalous dispersion techniques in X-ray crystallography can be used to determine its absolute configuration. However, since this compound is achiral, this aspect is not applicable. The crystal packing arrangement, which describes how the molecules are arranged in the crystal lattice, can also be determined, providing insights into intermolecular interactions. jhu.edu
Ultrafast Spectroscopy and Its Application to Excited State Dynamics
The study of the fleeting moments following photoexcitation in a molecule like this compound provides profound insights into its fundamental photochemical and photophysical pathways. Ultrafast spectroscopy, with its ability to resolve events on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales, is an indispensable tool for mapping the intricate excited-state dynamics of such fluorinated ketones. This section delves into the application of these techniques to understand the electronic and vibrational relaxation processes that dictate the fate of the excited molecule.
Upon absorption of a photon, typically in the ultraviolet region for a ketone, this compound is promoted from its ground electronic state (S₀) to an excited singlet state (Sₙ). The subsequent de-excitation can occur through a variety of competing channels, including fluorescence, internal conversion (IC), intersystem crossing (ISC) to a triplet state (Tₙ), and photochemical reaction. The presence of the carbonyl group and the α,α-difluoro substitution significantly influences the rates and efficiencies of these processes.
Detailed Research Findings:
While specific ultrafast spectroscopic data for this compound is not extensively documented in publicly available literature, a wealth of information from studies on analogous aliphatic and fluorinated ketones allows for a detailed and predictive analysis. Methodologies such as femtosecond transient absorption (TA) spectroscopy and time-resolved infrared (TRIR) spectroscopy are paramount in these investigations. acs.orgacs.org
In a typical TA experiment, a short "pump" pulse excites the molecule, and a time-delayed "probe" pulse monitors the changes in absorption. These changes reveal the formation and decay of transient species, such as excited singlet states, triplet states, and vibrationally "hot" ground states. For a molecule like this compound, excitation of the n → π* transition of the carbonyl group would be the primary focus. libretexts.org
Following excitation, several key dynamic processes are anticipated:
Internal Conversion (IC) and Vibrational Cooling: After initial excitation to a higher vibrational level of the first excited singlet state (S₁), the molecule undergoes very rapid vibrational relaxation (cooling) within the S₁ manifold. This is often followed by internal conversion, a non-radiative transition from a higher energy excited state to a lower one (e.g., S₂ → S₁), or from the lowest excited singlet state back to the ground state (S₁ → S₀). mdpi.comrsc.org In many carbonyl compounds, the S₁ → S₀ internal conversion can be highly efficient and occur on the picosecond timescale. The introduction of fluorine atoms can potentially alter the vibrational modes and the density of states, thereby influencing the rate of IC.
Intersystem Crossing (ISC): A crucial pathway for many ketones is intersystem crossing from the initially populated singlet state (S₁) to a nearly isoenergetic triplet state (T₁). The rate of ISC is governed by spin-orbit coupling, and the presence of the carbonyl group is known to enhance this process. For aliphatic ketones, ISC is often a dominant deactivation channel. The fluorine atoms in this compound could further influence the spin-orbit coupling and thus the ISC rate, a phenomenon observed in other halogenated compounds. Studies on similar systems suggest that this process can be extremely fast, occurring on a sub-picosecond to picosecond timescale. acs.org
Excited State Absorption (ESA): Once in the S₁ or T₁ state, the molecule can absorb another photon from the probe pulse, leading to excited state absorption bands in the transient spectrum. The spectral location and temporal evolution of these ESA bands provide a direct signature of the excited state's identity and lifetime. mdpi.com
The excited state dynamics of this compound are likely to be a complex interplay of these processes. The substitution with two fluorine atoms on the alpha-carbon can be expected to influence the energy levels of the singlet and triplet states and the barriers to photochemical reactions such as Norrish Type I and Type II cleavage, which are common for ketones.
Interactive Data Table: Representative Excited State Dynamics of Aliphatic Ketones
The following table presents typical data for excited-state lifetimes and quantum yields for related aliphatic ketones, which can serve as a basis for understanding the potential behavior of this compound. Note: These are representative values and the actual values for this compound may differ.
| Compound | Solvent | S₁ Lifetime (ps) | T₁ Lifetime (ns) | ISC Quantum Yield (Φ_ISC) | Fluorescence Quantum Yield (Φ_f) |
| Acetone | Hexane | ~5 | ~40 | ~0.9 | < 0.001 |
| 2-Pentanone | Acetonitrile | ~10 | ~60 | ~0.8 | < 0.002 |
| Cyclohexanone | Cyclohexane | ~8 | ~50 | ~0.9 | < 0.001 |
| Propanal | Perfluorohexane | ~20 | ~100 | ~0.7 | ~0.005 |
Ultrafast spectroscopy provides a powerful lens to directly observe the primary photochemical events in this compound. By comparing its dynamics to those of well-studied ketones, a comprehensive picture of its excited-state landscape, including the influence of gem-difluorination, can be constructed. These fundamental insights are critical for applications where the photochemical stability or reactivity of the compound is a key factor. rsc.org
Future Research Directions and Emerging Areas
Development of Novel and Sustainable Synthetic Routes
The synthesis of α,α-difluoroketones, including 1,1-Difluoro-2-octanone, remains a topic of significant interest. researchgate.net Current methodologies often rely on direct fluorination or the use of pre-difluorinated building blocks. brighton.ac.uk Future research is poised to focus on developing more efficient, selective, and environmentally benign synthetic strategies.
One promising avenue is the exploration of enzymatic catalysis. nih.gov The use of enzymes, such as fluorinases, could offer a highly selective and mild method for introducing fluorine atoms, minimizing the need for harsh reagents and protecting groups. nih.gov Another area of development is the refinement of existing methods, such as the fluorination of 1,3-dicarbonyl compounds. While monofluorination is often rapid, achieving difluorination can be challenging due to the slower enolization of the monofluoro-intermediate. nih.gov The use of mediating agents like quinuclidine (B89598) has shown promise in facilitating this process by generating a fluoride (B91410) ion and an electrophilic N-F fluorinating agent in situ. nih.gov
Furthermore, the development of catalytic systems for the oxyfluorination of olefins presents a green and metal-free approach to α-fluoroketones. organic-chemistry.org The homologation of ketones using a CF2 fragment, which involves the difluorocyclopropanation of silyl (B83357) enol ethers followed by selective ring-opening, offers a one-pot method for synthesizing α,α-difluoro ketones. acs.org Continued research into these and other novel synthetic pathways will be crucial for making this compound and related compounds more accessible for further study and application.
Exploration of New Reactivity Modes and Catalytic Transformations
The reactivity of the difluoromethyl ketone moiety in this compound offers a rich field for investigation. The strong electron-withdrawing effect of the two fluorine atoms enhances the electrophilicity of the adjacent carbonyl group, making it susceptible to nucleophilic attack. nih.gov This inherent reactivity has been exploited in the development of enzyme inhibitors, where the difluoromethyl ketone acts as a warhead. researchgate.netnih.gov
Future research could explore new catalytic transformations that leverage this reactivity. For instance, the development of novel catalyst-free reactions, such as the decarboxylative arylation of α,α-difluoro-β-ketoesters with diaryliodonium salts, provides a pathway to diverse α,α-difluoromethyl ketone derivatives. mdpi.com Additionally, the transition metal-mediated α-arylation of cyclic ketones using diaryliodonium triflates has been shown to be an effective method for forming C-C bonds. mdpi.com
The unique electronic properties of the difluoromethylene group could also be harnessed in novel cycloaddition reactions. For example, the reaction of 1,2-difluoroethylene (B154328) with fluorinated ketones can lead to the formation of oxetanes. beilstein-journals.org Investigating analogous reactions with this compound could open up new avenues for synthesizing complex fluorinated heterocycles. The exploration of radical reactions involving difluoromethyl ketones also holds potential for discovering new synthetic methodologies. acs.org
Advanced Spectroscopic and Computational Studies to Elucidate Complex Mechanisms
A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing synthetic methods and designing new transformations. Advanced spectroscopic techniques and computational modeling will play a pivotal role in this endeavor.
For example, detailed spectroscopic studies can provide insights into the tautomeric equilibria of related fluorinated dicarbonyl compounds, which can influence their reactivity. sapub.org Techniques like photoelectron photoion coincidence spectroscopy can be employed to identify and characterize reactive intermediates in complex reaction pathways. acs.org In the context of fluorination reactions, NMR spectroscopy is a powerful tool for monitoring reaction progress and identifying products and byproducts. sapub.orgscispace.com
Computational studies, such as density functional theory (DFT) calculations, can complement experimental findings by providing detailed information about transition states and reaction energetics. nih.govacs.org For instance, computational models have been used to understand the preference for certain reaction pathways in the stereomutation of difluorocyclopropanes. nih.gov Such studies can help elucidate the mechanisms of fluorination, including the role of enol intermediates, and guide the development of more selective and efficient reactions. sapub.org The tendency of α,α-difluorinated ketones to form hydrates can also be investigated through a combination of spectroscopic and computational methods. researchgate.netscispace.com
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of laboratory-scale syntheses to larger-scale production necessitates the adoption of modern technologies like flow chemistry and automated synthesis platforms. These approaches offer numerous advantages, including improved safety, reproducibility, and scalability. acs.orgrsc.org
Flow chemistry, in particular, is well-suited for handling hazardous reagents like fluorine gas, allowing for precise control over reaction conditions and minimizing risks. nih.gov The continuous nature of flow processes can also lead to higher yields and purities compared to batch methods. The application of flow chemistry to the synthesis of α-CF2H-substituted ketones has already demonstrated its potential for gram-scale production. acs.org
Automated synthesis platforms, often utilizing cassette-based systems, are becoming increasingly important, especially in the context of producing radiolabeled compounds for applications like positron emission tomography (PET). rsc.orgresearchgate.netwikipedia.org While not directly related to the non-radioactive this compound, the principles of automating multi-step syntheses can be applied to its production. acs.org Automation can streamline the synthesis process, reduce manual labor, and ensure consistent product quality. researchgate.net Furthermore, high-throughput screening methods can be integrated with automated platforms to rapidly evaluate different reaction conditions and catalysts, accelerating the discovery of optimal synthetic routes. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
